REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:7]=[C:6]([N+:8]([O-])=O)[CH:5]=[CH:4][C:3]=1[O:11][CH2:12][CH:13]([CH3:15])[CH3:14].Cl[Sn]Cl.C([O-])(O)=O.[Na+].NC1C=CC=CC=1.C1C(=O)N([Br:38])C(=O)C1.C1C[O:42][CH2:41][CH2:40]1>O>[Br:38][C:5]1[CH:4]=[C:3]([O:11][CH2:12][CH:13]([CH3:15])[CH3:14])[C:2]([Cl:1])=[CH:7][C:6]=1[NH:8][C:41](=[O:42])[CH3:40] |f:2.3|
|
Name
|
|
Quantity
|
5.5 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=CC(=C1)[N+](=O)[O-])OCC(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
36.4 g
|
Type
|
reactant
|
Smiles
|
Cl[Sn]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed for 15 minutes
|
Duration
|
15 min
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude aniline (5.2 g, 95%) was used without further purification
|
Type
|
EXTRACTION
|
Details
|
Extraction
|
Type
|
WASH
|
Details
|
with ethyl acetate, washings with Na2S2O3 and Na2CO3
|
Type
|
CUSTOM
|
Details
|
drying of the organic phase and removal of solvent
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=C(C(=C1)OCC(C)C)Cl)NC(C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.75 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |